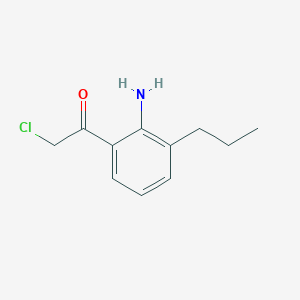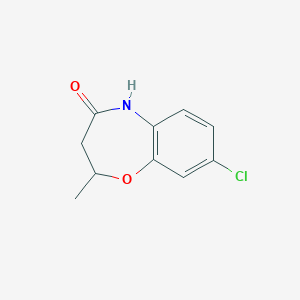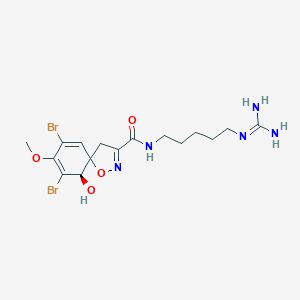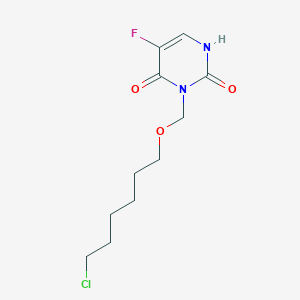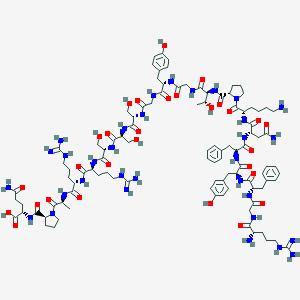
Human insulin-like-growth-factor-I (21-40)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Human insulin-like-growth-factor-I (21-40), also known as IGF-1(21-40), is a peptide fragment of the insulin-like growth factor-1 (IGF-1) hormone. This peptide is a potent activator of the IGF-1 receptor and has been shown to have significant effects on cell growth and differentiation.
Wirkmechanismus
Human insulin-like-growth-factor-I (21-40)(21-40) acts by binding to the Human insulin-like-growth-factor-I (21-40) receptor, which is a transmembrane receptor tyrosine kinase. This binding activates a signaling cascade that leads to the activation of downstream pathways involved in cell growth and differentiation. Specifically, Human insulin-like-growth-factor-I (21-40)(21-40) has been shown to activate the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.
Biochemische Und Physiologische Effekte
Human insulin-like-growth-factor-I (21-40)(21-40) has been shown to have several biochemical and physiological effects. It has been shown to promote the synthesis of extracellular matrix proteins, such as collagen and proteoglycans, as well as enhance the mineralization of bone tissue. Additionally, Human insulin-like-growth-factor-I (21-40)(21-40) has been shown to increase muscle mass and strength, as well as improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Human insulin-like-growth-factor-I (21-40)(21-40) in lab experiments is its potency. It is a highly active peptide that can elicit significant effects at low concentrations. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation.
One limitation of using Human insulin-like-growth-factor-I (21-40)(21-40) in lab experiments is its cost. SPPS techniques can be expensive, and the peptide itself can be costly to purchase. Additionally, its effects can be cell type-specific, and the optimal concentration and timing of treatment may vary depending on the cell type being studied.
Zukünftige Richtungen
There are several future directions for research on Human insulin-like-growth-factor-I (21-40)(21-40). One area of interest is its potential use in tissue engineering and regenerative medicine. It has been shown to enhance the differentiation of various cell types, and its ability to promote the synthesis of extracellular matrix proteins could make it a useful tool for promoting tissue repair and regeneration.
Another area of interest is its potential use in the treatment of age-related diseases. Human insulin-like-growth-factor-I (21-40) levels decline with age, and this decline has been implicated in the development of age-related diseases such as osteoporosis and sarcopenia. Human insulin-like-growth-factor-I (21-40)(21-40) has been shown to promote bone and muscle growth, and its use as a therapeutic agent in these diseases warrants further investigation.
Conclusion
In conclusion, Human insulin-like-growth-factor-I (21-40)(21-40) is a potent peptide fragment of the Human insulin-like-growth-factor-I (21-40) hormone that has significant effects on cell growth and differentiation. It can be synthesized using SPPS techniques and has been widely used in scientific research. Its mechanism of action involves the activation of downstream signaling pathways, and it has several biochemical and physiological effects. While there are advantages and limitations to using Human insulin-like-growth-factor-I (21-40)(21-40) in lab experiments, there are several future directions for research that warrant further investigation.
Synthesemethoden
Human insulin-like-growth-factor-I (21-40)(21-40) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. SPPS involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid being protected by a specific chemical group until the final peptide is cleaved from the resin and deprotected. The resulting peptide can then be purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Human insulin-like-growth-factor-I (21-40)(21-40) has been widely used in scientific research to study its effects on cell growth and differentiation. It has been shown to promote the proliferation of various cell types, including osteoblasts, chondrocytes, and myoblasts. Additionally, Human insulin-like-growth-factor-I (21-40)(21-40) has been shown to enhance the differentiation of these cells into their respective lineages.
Eigenschaften
CAS-Nummer |
141472-16-4 |
|---|---|
Produktname |
Human insulin-like-growth-factor-I (21-40) |
Molekularformel |
C101H150N32O29 |
Molekulargewicht |
2276.5 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C101H150N32O29/c1-53(96(159)132-40-14-24-74(132)93(156)125-65(98(161)162)34-35-76(104)140)118-84(147)62(22-12-38-113-100(108)109)122-85(148)63(23-13-39-114-101(110)111)123-91(154)72(51-135)130-92(155)73(52-136)129-90(153)71(50-134)121-80(144)48-116-83(146)66(44-57-26-30-59(138)31-27-57)119-79(143)49-117-95(158)81(54(2)137)131-94(157)75-25-15-41-133(75)97(160)64(21-9-10-36-102)124-89(152)70(46-77(105)141)128-88(151)68(43-56-18-7-4-8-19-56)127-87(150)69(45-58-28-32-60(139)33-29-58)126-86(149)67(42-55-16-5-3-6-17-55)120-78(142)47-115-82(145)61(103)20-11-37-112-99(106)107/h3-8,16-19,26-33,53-54,61-75,81,134-139H,9-15,20-25,34-52,102-103H2,1-2H3,(H2,104,140)(H2,105,141)(H,115,145)(H,116,146)(H,117,158)(H,118,147)(H,119,143)(H,120,142)(H,121,144)(H,122,148)(H,123,154)(H,124,152)(H,125,156)(H,126,149)(H,127,150)(H,128,151)(H,129,153)(H,130,155)(H,131,157)(H,161,162)(H4,106,107,112)(H4,108,109,113)(H4,110,111,114)/t53-,54+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,81-/m0/s1 |
InChI-Schlüssel |
LVBYIBLVCGMGRJ-RKKZOARQSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)N)O |
SMILES |
CC(C(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)CNC(=O)C(CCCNC(=N)N)N)O |
Kanonische SMILES |
CC(C(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)CNC(=O)C(CCCNC(=N)N)N)O |
Andere CAS-Nummern |
141472-16-4 |
Sequenz |
RGFYFNKPTGYGSSSRRAPQ |
Synonyme |
human insulin-like-growth-factor-I (21-40) IGF-I (21-40) insulin-like-growth-factor-I (21-40), human |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



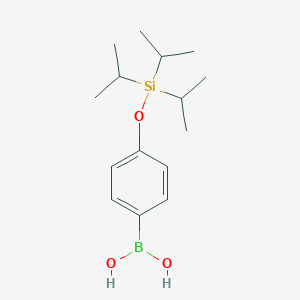
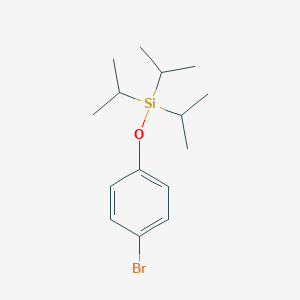
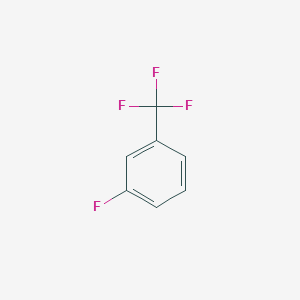
![(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide](/img/structure/B140192.png)

![2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B140205.png)
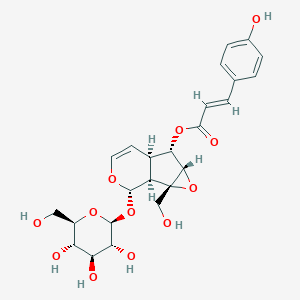
![4-[(5R)-2,6,6-Trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexen-1-yl]butan-2-one](/img/structure/B140212.png)
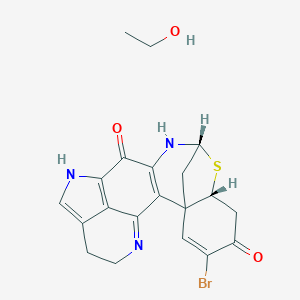
![5,6-Dihydroindolo[1,2-c]quinazoline](/img/structure/B140221.png)
